molecular formula C16H12N4 B8806588 N4-(3-Ethynylphenyl)quinazoline-4,6-diamine

N4-(3-Ethynylphenyl)quinazoline-4,6-diamine

Cat. No.: B8806588
M. Wt: 260.29 g/mol
InChI Key: NRKMCAKKJSZIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(3-Ethynylphenyl)quinazoline-4,6-diamine is a useful research compound. Its molecular formula is C16H12N4 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

4-N-(3-ethynylphenyl)quinazoline-4,6-diamine

InChI

InChI=1S/C16H12N4/c1-2-11-4-3-5-13(8-11)20-16-14-9-12(17)6-7-15(14)18-10-19-16/h1,3-10H,17H2,(H,18,19,20)

InChI Key

NRKMCAKKJSZIRN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(3-Ethynyl-phenyl)-(6-nitro-quinazolin-4-yl)-amine hydrochloride (500 mg, 1.50 mmol) was dissolved in 10 mL of formic acid and treated portion-wise with sodium dithionite (1.10 g, 6.28 mmol) at room temperature. After 2 hours the mixture was quenched with 120 mL of water and filtered. The filtrate was evaporated in vacuo to a residue which was dissolved in 100 mL of 1:1 methanol:chloroform, filtered and evaporated in vacuo to a second residue. This was triturated with 200 mL of 5% sodium bicarbonate for 30 minutes, filtered, washed with water and dried in vacuo for 16 hours. Flash chromatography on silica gel eluted with ethyl acetate afforded pure (6-aminoquinazolin-4-yl)-(3-ethynylphenyl)-amine; 140 mg (34%); mp 165° C. dec.
Name
(3-Ethynyl-phenyl)-(6-nitro-quinazolin-4-yl)-amine hydrochloride
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-(3-ethynylphenyl)-6-nitroquinazolin-4-amine (1.00 g, 3.45 mmol) and SnCl2.2H2O (3.10 g, 13.8 mmol) in ethyl acetate (35 mL) were refluxed for 2 h. After cooled to room temperature, the mixture was treated with 5% aqueous NaHCO3 to adjust its pH to 9-10 and then subjected to extraction with EtOAc. The combined organic layers were washed with saturated brine and H2O, dried, and concentrated under reduced pressure to give 0.79 g (89%) of N4-(3-ethynylphenyl)quinazoline-4,6-diamine as a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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